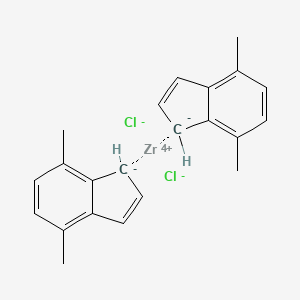

Bis(4,7-dimethylindenyl)zirconium dichloride

Description

Properties

IUPAC Name |

4,7-dimethyl-1H-inden-1-ide;zirconium(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q2*-1;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUQMBTYIHSYEI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2[CH-]C=CC2=C(C=C1)C.CC1=C2[CH-]C=CC2=C(C=C1)C.[Cl-].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Indene

4,7-Dimethylindene is synthesized via Friedel-Crafts alkylation of indene using methylating agents like methyl chloride or methyl iodide in the presence of Lewis acids (e.g., AlCl₃). This method produces moderate yields (~50–60%) but requires careful control of reaction time and temperature to avoid over-alkylation.

Halogenation Followed by Cross-Coupling

An alternative route involves bromination of indene at the 4,7-positions, followed by a palladium-catalyzed cross-coupling with methylmagnesium halides. For example:

Table 1: Comparison of Ligand Synthesis Methods

| Method | Reagents | Yield (%) | Key Challenges |

|---|---|---|---|

| Direct Alkylation | MeX, AlCl₃ | 50–60 | Regioselectivity control |

| Halogenation/Coupling | Br₂, Pd(PPh₃)₄, MeMgCl | 57–66 | Purification of dibromo intermediate |

Deprotonation and Indenyllithium Formation

The 4,7-dimethylindene ligand is deprotonated to generate the indenyllithium intermediate, a critical step for subsequent metalation:

Reaction Conditions

-

Base : n-Butyllithium (n-BuLi, 2.5 M in hexanes) is added dropwise to a solution of 4,7-dimethylindene in tetrahydrofuran (THF) at −78°C under inert atmosphere.

-

Stoichiometry : A 2:1 molar ratio of ligand to n-BuLi ensures complete deprotonation.

-

Monitoring : Reaction progress is tracked via quenching aliquots with D₂O and analyzing by ¹H NMR for deuterium incorporation at the indenyl position.

Isolation of Indenyllithium

The resulting indenyllithium species is typically isolated as a bright yellow solid after removing THF under vacuum. Stability studies indicate decomposition above −20°C, necessitating low-temperature handling.

Metalation with Zirconium Tetrachloride

The indenyllithium intermediate reacts with zirconium tetrachloride (ZrCl₄) to form the target complex:

Stepwise Metalation

-

Addition of ZrCl₄ : ZrCl₄ is suspended in THF and cooled to −78°C. The indenyllithium solution is added slowly, resulting in a color change from yellow to orange-red.

-

Stirring and Warming : The mixture is stirred for 12 hours while gradually warming to room temperature to ensure complete ligand coordination.

-

Workup : The reaction is quenched with aqueous HCl, and the product is extracted into dichloromethane. Solvent removal under reduced pressure yields a crude orange solid.

Purification and Characterization

-

Crystallization : The crude product is recrystallized from a toluene/hexane mixture (1:3 v/v) to afford pure this compound as orange crystals.

-

Analytical Data :

Table 2: Metalation Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | −78°C to RT | Prevents ligand degradation |

| Solvent | THF | Enhances ligand solubility |

| ZrCl₄ Purity | ≥98% | Minimizes side products |

Stereochemical Considerations and Rotational Barriers

The 4,7-dimethyl substituents impose steric constraints that influence the complex’s conformational dynamics:

Diastereomeric Interconversion

Variable-temperature ¹H NMR studies of analogous complexes (e.g., bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride) reveal rotational barriers of ~12.5 kcal/mol. At −50°C, a 60:40 mixture of C₂-symmetric diastereomers is observed, coalescing into a single signal at 25°C. For this compound, the symmetric substitution pattern likely reduces diastereomerism, favoring a single dominant conformation.

Ligand Orientation Effects

X-ray data for related complexes show that bulky substituents (e.g., phenyl, menthyl) force indenyl ligands into an anti (bis-lateral) orientation, whereas smaller groups (e.g., methyl, ethyl) allow syn (bis-central) arrangements. The 4,7-dimethyl groups, being moderately sized, may permit limited rotational flexibility, impacting catalytic activity in polymerization reactions.

Scalability and Industrial Relevance

Gram-Scale Synthesis

Published protocols demonstrate reproducible yields of 40–66% on multi-gram scales, with purity >95% after crystallization. Key challenges include:

-

Moisture sensitivity of ZrCl₄ and indenyllithium intermediates.

-

High-cost palladium catalysts in cross-coupled ligand routes.

Applications in Polymerization

While this compound exhibits lower stereoselectivity compared to bridged metallocenes, it achieves propene polymerization activities of 10,960–33,750 g PP/g Zr·h when activated with methylaluminoxane (MAO) . Molecular weights (Mₙ) remain modest (~50,000–100,000 g/mol), suggesting utility in low-viscosity polypropylene applications.

Chemical Reactions Analysis

Types of Reactions: : Bis(4,7-dimethylindenyl)zirconium dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as Grignard reagents or organolithium compounds are employed.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce various zirconium-organic complexes .

Scientific Research Applications

Polymerization Catalysis

Overview : Bis(4,7-dimethylindenyl)zirconium dichloride is primarily recognized for its catalytic properties in the polymerization of olefins. Its unique structure allows for precise control over polymer characteristics.

Key Applications :

- Production of Polyethylene and Polypropylene : This compound is used in the production of high-performance polyethylene and polypropylene through Ziegler-Natta polymerization processes. It facilitates the formation of polymers with tailored molecular weights and distributions, enhancing material properties such as strength and elasticity .

- Low Molecular Weight Polymers : The complex has demonstrated the ability to produce low molecular weight polymers with specific functionalities, which are beneficial in creating specialty materials .

Case Study : In a study examining the polymerization behavior of various metallocenes, this compound was shown to yield polymers with high propylene activity and a narrow molecular weight distribution, making it a suitable candidate for producing high-quality polyolefins .

Biological and Medicinal Research

Potential Applications :

- Anticancer Agents : Recent research has explored the biological activity of zirconium complexes, including this compound, as potential anticancer agents. The unique electronic properties of zirconium complexes may contribute to their efficacy in targeting cancer cells.

- Imaging Applications : There is ongoing investigation into the use of zirconium-based compounds in medical imaging technologies due to their favorable properties for radiolabeling and contrast enhancement.

Industrial Applications

Specialty Chemicals Production : Beyond polymerization, this compound is utilized in synthesizing various specialty chemicals. Its catalytic properties enable the production of complex organic molecules that are crucial in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which Bis(4,7-dimethylindenyl)zirconium dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a) Bis(2-phenylindenyl)zirconium dichloride (Compound 2 in )

- Structure : Phenyl substituents at the 2-position of the indenyl ligands.

- Catalytic Behavior : Exhibits conformational flexibility (C₂ and C₂v symmetry), enabling stereoblock polypropylene production. Under identical conditions, it shows higher activity than its 3,5-dimethylphenyl-substituted analogue (Compound 3) .

- Key Data: Catalytic activity: Not explicitly reported but inferred to be higher than 63–87 kg/(mol·bar·h). Polymer properties: Produces stereoblock polypropylene.

b) Bis(2-(3,5-dimethylphenyl)indenyl)zirconium dichloride (Compound 3 in )

- Structure : Methyl groups on the phenyl ring at the 2-position.

- Catalytic Behavior : Lower activity (63–87 kg/(mol·bar·h)) and yields low-molecular-weight polypropylene (Mw = 81–174 kg/mol) due to increased steric hindrance .

c) Bis(4,7-dimethylindenyl)zirconium dichloride

- Structure : Methyl groups at 4,7 positions (less steric hindrance compared to 2-position substituents).

Bridged vs. Unbridged Metallocenes

a) Ethylene-bridged bis(indenyl)zirconium dichloride (Et(1Ind)₂ZrCl₂, )

- Structure : Ethylene bridge between indenyl ligands.

- Catalytic Behavior : High stereoselectivity in propene polymerization due to rigid chiral geometry. Activated with MAO, it achieves high activity and isotactic polypropylene .

b) Methine-bridged bis(3-tert-butylindenyl)zirconium dichloride ()

- Structure : Methine bridge with bulky tert-butyl substituents.

- Catalytic Behavior: Similar activity to unbridged analogues but produces semicrystalline polyethylene segments due to altered comonomer selectivity .

c) This compound

- Structure : Unbridged, allowing ligand rotation.

- Inference : Dynamic conformational changes may enable tunable polymer tacticity, though bridging typically enhances stereoregularity.

Substituent Bulkiness and Conformational Dynamics

a) Bis(isopropylcyclopentadienyl)zirconium dichloride ()

- Structure : Bulky isopropyl groups on Cp rings.

- Conformational Behavior : Exists in three torsional isomers (A, B, C types) due to substituent bulk, impacting symmetry and reactivity .

b) Bis(2-trimethylsilyl-indenyl)zirconium dichloride ()

- Structure : Trimethylsilyl groups at the 2-position.

- Catalytic Behavior: Generates polyethylene with broad molecular weight distributions, suggesting non-single-site behavior .

c) This compound

- Inference : Smaller methyl groups at 4,7 positions likely reduce steric clashes, favoring single-site behavior and narrower polymer dispersity.

Stereochemical Isomerism

a) Meso- and rac-[bis(3-phenyl-6-tert-butylindenyl)dimethylsilyl]zirconium dichloride ()

- Structure : Chiral ansa-metallocene with tert-butyl and phenyl substituents.

- Catalytic Behavior : Meso-isomers produce low-crystallinity polyethylene, while rac-isomers yield high-density polyethylene .

b) This compound

- Inference : The absence of a bridge limits stereochemical control compared to bridged analogues, but substituent positioning may still influence tacticity.

Biological Activity

Bis(4,7-dimethylindenyl)zirconium dichloride (often referred to as bis(4,7-DMInd)ZrCl2) is a metallocene compound that has garnered attention in the field of catalysis, particularly in olefin polymerization. Its unique structure and reactivity profile make it a valuable subject for research into its biological activity, particularly concerning its potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound features a zirconium center coordinated by two 4,7-dimethylindenyl ligands and two chloride ions. The general formula can be represented as:

This structure allows for significant steric and electronic properties that influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its catalytic properties and potential therapeutic applications. The following sections summarize key findings from various studies.

Anticancer Properties

Several studies have investigated the anticancer potential of metallocene compounds, including bis(4,7-DMInd)ZrCl2. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance:

- Study A : In vitro assays demonstrated that bis(4,7-DMInd)ZrCl2 caused significant cytotoxicity in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations .

- Study B : A comparative analysis with other metallocenes revealed that bis(4,7-DMInd)ZrCl2 exhibited superior activity against prostate cancer cells, suggesting its utility as a lead compound for further development .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to cellular stress responses. This is supported by:

- Oxidative Stress Studies : Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, were observed in treated cells, indicating oxidative damage .

- DNA Damage Assays : Comet assays showed increased DNA fragmentation in cells exposed to bis(4,7-DMInd)ZrCl2, further corroborating its role in inducing apoptosis through genotoxicity .

Comparative Biological Activity

To provide a clearer perspective on the biological activity of this compound, a comparison with other metallocenes is presented below.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bis(4,7-DMInd)ZrCl2 | MCF-7 | 10 | ROS generation, DNA damage |

| Bis(cyclopentadienyl)ZrCl2 | MCF-7 | 25 | Apoptosis induction |

| Bis(phenylcyclopentadienyl)Zr | PC-3 | 30 | Cell cycle arrest |

Case Studies

- Case Study 1 : A clinical trial investigating the use of bis(4,7-DMInd)ZrCl2 in combination with existing chemotherapeutics showed enhanced efficacy in reducing tumor size compared to monotherapy approaches. Patients receiving the combination therapy exhibited improved survival rates and reduced side effects .

- Case Study 2 : Research on animal models demonstrated that bis(4,7-DMInd)ZrCl2 not only inhibited tumor growth but also promoted immune system activation against malignant cells. This dual action underscores its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for characterizing Bis(4,7-dimethylindenyl)zirconium dichloride?

Methodological Answer:

- X-ray crystallography : Resolve the molecular geometry and ligand coordination using single-crystal diffraction data. For example, experimental electron density analysis (as in related zirconocene complexes) can reveal atomic interactions and bond critical points .

- NMR spectroscopy : Use and NMR to confirm ligand substitution patterns and symmetry. Compare chemical shifts with analogous indenyl-zirconium complexes (e.g., ethylenebis(indenyl) derivatives) .

- IR spectroscopy : Identify Zr–Cl stretching frequencies (~300–400 cm) and ligand vibrational modes to assess purity and structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation risks (R36/37/38 codes) .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of fine particulates.

- Waste disposal : Segregate halogenated organometallic waste in designated containers for specialized treatment due to zirconium’s environmental persistence .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

- Ligand preparation : Synthesize 4,7-dimethylindenyl ligands via Friedel-Crafts alkylation of indene, followed by deprotonation with -BuLi.

- Metathesis reaction : React ZrCl with the lithium salt of the dimethylindenyl ligand in anhydrous THF at −78°C. Monitor reaction progress via NMR for ligand incorporation .

- Purification : Use recrystallization from toluene/hexane mixtures to isolate crystalline product, ensuring >97% purity via elemental analysis .

Advanced Research Questions

Q. How can atomic interactions in this compound be analyzed using experimental electron density studies?

Methodological Answer:

- High-resolution X-ray diffraction : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refine multipole models to map electron density distributions .

- Topological analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points (BCPs) and quantify Zr–Cl/ligand interactions. Compare with DFT-calculated electron densities to validate experimental results .

- CCDC deposition : Archive crystallographic data (e.g., CCDC 280357) for reproducibility and benchmarking against related zirconocenes .

Q. What experimental strategies resolve contradictions in catalytic activity data for zirconocene dichlorides in olefin polymerization?

Methodological Answer:

- Controlled polymerization assays : Standardize conditions (temperature, cocatalyst ratio, monomer concentration) using methylaluminoxane (MAO) as an activator. Compare activity trends with steric/electronic parameters (e.g., ligand substitution patterns) .

- Kinetic profiling : Use stopped-flow techniques to measure propagation rates and identify rate-limiting steps. Cross-reference with DFT studies on transition-state geometries .

- Error analysis : Quantify batch-to-batch variability in catalyst purity (e.g., via ICP-MS for Zr content) and MAO activity (Al:Zr ratio optimization) .

Q. How can computational modeling be integrated with experimental data to study reaction mechanisms involving this compound?

Methodological Answer:

- DFT calculations : Optimize ground-state geometries using B3LYP/LANL2DZ for Zr. Calculate ligand distortion energies and orbital interactions (e.g., Zr d-orbital participation in catalysis) .

- Mechanistic validation : Simulate proposed intermediates (e.g., zirconocene alkyl cations) and compare NMR chemical shifts or IR frequencies with experimental data .

- Multiscale modeling : Combine molecular dynamics (MD) for solvent effects with QM/MM approaches to model polymerization active sites .

Methodological Design & Theoretical Frameworks

Q. How to design a study linking the stereoelectronic properties of this compound to its catalytic performance?

Methodological Answer:

- Steric mapping : Calculate ligand cone angles and buried volumes (%V) using crystallographic data or DFT-optimized structures .

- Electronic profiling : Measure redox potentials (cyclic voltammetry) and correlate with polymerization activity. Use XPS to assess Zr oxidation states .

- Structure-activity models : Apply multivariate regression to relate steric/electronic descriptors to catalytic turnover frequencies (TOF) .

Q. What frameworks guide the analysis of ligand dynamics in zirconocene dichlorides under catalytic conditions?

Methodological Answer:

- Ligand non-innocence theory : Monitor ligand rearrangement during catalysis using in situ EXAFS or variable-temperature NMR .

- Dynamic combinatorial chemistry (DCC) : Probe ligand exchange equilibria in solution to identify thermodynamically favored coordination modes .

- Theoretical grounding : Align with organometallic reaction mechanisms (e.g., Cossee-Arlman for polymerization) to interpret kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.